Ethyl chrysanthemate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-41-6 | |
| Record name | Ethyl chrysanthemate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl chrysanthemate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl chrysanthemate | |
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| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
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Synthetic Methodologies and Chemical Transformations of Ethyl Chrysanthemate
Classical and Contemporary Synthetic Routes to Ethyl Chrysanthemate
This compound, or ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid, is a foundational intermediate in the synthesis of many pyrethroid insecticides. researchgate.netnih.gov Over the years, numerous synthetic methodologies have been developed to produce this key chemical, ranging from classical approaches that defined the field to modern, highly optimized processes. Two principal pathways are widely recognized in the industry: the Martel route and the dimethylhexadiene (B12642583) route. researchgate.net The latter, which involves the cyclopropanation reaction between ethyl diazoacetate and 2,5-dimethyl-2,4-hexadiene (B125384), is often favored due to a shorter process, more accessible raw materials, and lower costs. researchgate.net
Staudinger's Pioneering Synthesis
The foundational work on the structure of pyrethrins (B594832), the natural compounds from which synthetic pyrethroids are derived, was pioneered by Hermann Staudinger. In collaboration with Leopold Ružička, Staudinger was instrumental in identifying the structure of these naturally occurring insecticides. acs.org Their research involved the saponification of pyrethrin I, which yielded chrysanthemic acid upon acidic treatment. unamur.be This structural elucidation was a critical first step that paved the way for the development of synthetic routes to access these important compounds. acs.orgunamur.be While Staudinger is more famously known for his groundbreaking theories on macromolecules and polymerization, his investigations into physiologically active natural compounds, including pyrethrins, laid the essential groundwork for their subsequent synthesis. acs.org The synthesis of lower esters of chrysanthemic acid, such as the ethyl ester, could then be achieved through reactions with the corresponding acid chloride. unamur.be
Carbonyl Stabilized Sulphuranes in Synthesis
A stereospecific route for synthesizing ethyl trans-chrysanthemate utilizes carbonyl-stabilized sulphuranes. tandfonline.com This method offers a simple and effective alternative to other industrial-scale syntheses that may involve sigmatropic rearrangement, radical addition, or nucleophilic ring closure with carbanions. tandfonline.com Although the use of sulphuranes for synthesizing the methyl ester of chrysanthemic acid was demonstrated earlier, this approach for the ethyl ester is noted for its use of simple reagents and operational advantages. tandfonline.com
Cyclopropanation Reactions involving Ethyl Diazoacetate
The reaction of ethyl diazoacetate (EDA) with 2,5-dimethyl-2,4-hexadiene (DMH) to form this compound is a prominent synthetic strategy. researchgate.netmdpi.com However, conventional batch processes for this cyclopropanation can be hampered by low efficiency and yield. researchgate.netmdpi.comdocumentsdelivered.comdntb.gov.uanih.gov This has spurred research into advanced catalytic systems and reaction technologies to optimize the synthesis.
Various catalysts have been employed to improve the efficiency and selectivity of the cyclopropanation reaction. A complex of copper stearate (B1226849) and phenylhydrazine (B124118) has been shown to effectively catalyze the reaction between ethyl diazoacetate and 2,5-dimethyl-2,4-hexadiene. mdpi.comdocumentsdelivered.comnih.gov Other transition metal catalysts, such as those based on rhodium and palladium, are also utilized in cyclopropanation reactions. rsc.orgnih.gov For instance, a structurally characterized Rh(I) iminocarbene complex activated with AgOTf acts as a highly cis-selective catalyst for the cyclopropanation of certain alkenes with ethyl diazoacetate. nih.gov Palladium-catalyzed methods have also been developed, demonstrating high regioselectivity in the cyclopropanation of 2-substituted 1,3-dienes under mild conditions. nih.gov In some systems, both Rh₂(OAc)₄ and Cu(acac)₂ have been found to be effective catalysts. rsc.org
To overcome the limitations of traditional batch reactors, micro-flow platforms have been implemented to study and optimize the synthesis of this compound. researchgate.netmdpi.comdocumentsdelivered.comdntb.gov.ua These systems allow for precise control over reaction conditions and enable detailed kinetic studies. mdpi.comresearchgate.net A typical micro-flow platform for this process involves precise pumping of reactants, a heated reaction pipeline for temperature control, and a cooling tube at the outlet before analysis. researchgate.net This setup allows for the systematic investigation of the reaction's kinetic characteristics, which is crucial for developing more efficient production technologies. researchgate.netmdpi.com The use of microfluidic systems can significantly reduce reaction times; for instance, the cyclopropanation of EDA and DMH can achieve nearly complete conversion within one minute in such a platform. mdpi.com
Kinetic modeling is essential for understanding the reaction network and optimizing the synthesis process. mdpi.comdocumentsdelivered.comnih.gov Studies using micro-flow platforms have led to the development of robust kinetic models that can accurately predict reaction outcomes over a wide range of operating conditions. researchgate.netmdpi.comnih.gov The reaction network involves the desired cyclopropanation to form this compound as well as side reactions, such as the dimerization of ethyl diazoacetate to form diethyl fumarate (B1241708) and diethyl maleate. mdpi.comnih.gov
Kinetic experiments have systematically evaluated the influence of various parameters on the reaction. The data below summarizes typical experimental conditions used for building these kinetic models in a micro-flow system. researchgate.net
Table 1: Experimental Conditions for Kinetic Modeling of this compound Synthesis
| Parameter | Range Studied |
|---|---|
| Temperature (°C) | 110 - 130 |
| Catalyst Concentration (Ccat) | 0.02 mmol/L |
| Ethyl Diazoacetate Concentration (CEDA) | 0.02 - 0.06 mol/L |
| 2,5-Dimethyl-2,4-hexadiene Concentration (CDMH) | 0.022 - 0.066 mol/L |
Data derived from kinetic studies in a micro-flow platform. researchgate.net
These kinetic models provide a quantitative basis for process optimization, guiding the development of more efficient and high-yield conversion processes for the industrial synthesis of this compound. mdpi.com
Regioselective Cyclization Approaches
Regioselective cyclization is a critical step in constructing the cyclopropane (B1198618) core of this compound, ensuring the correct formation of the three-membered ring. One notable approach involves the cyclization of β,γ-epoxy carbanions, which has been applied to the total synthesis of trans-chrysanthemic acid. acs.org Another effective strategy relies on the intramolecular cyclization of enolates derived from chiral sulfoxide (B87167) precursors. researchgate.net This method provides a pathway to chiral cycloalkanecarboxylates, which are essential intermediates for optically pure chrysanthemates. researchgate.net The process can be highly stereoselective, driven by the specific reaction conditions and the nature of the starting materials. researchgate.net For instance, base-induced intramolecular cyclization is a key method for producing A-pentacyclic alkene β-ketonitriles in related complex molecules, highlighting the principle of using reaction conditions to direct ring formation. mdpi.com
Utilizing Chiral Sulfoxides as Precursors
Chiral sulfoxides have emerged as powerful chiral auxiliaries in the asymmetric synthesis of this compound precursors. illinois.edu Their utility stems from the stable, non-racemizing nature of the sulfoxide group and the significant steric difference between its substituents, which allows for highly diastereoselective reactions. illinois.edu
Table 1: Effect of Reaction Conditions on Chiral Sulfoxide-Mediated Cyclization This interactive table summarizes the results from the reaction of α-lithio-p-tolyl β-(trimethylsilyl)ethyl sulfoxide with ethyl 4-bromo-4-methylpent-2-enoate to form a cyclopropanecarboxylate (B1236923) precursor (Product 2).
| Entry | Additive | Temperature (°C) | Yield of Product 2 (%) |
| 1 | None | -78 | 79 |
| 2 | HMPA | -78 | 5 |
| 3 | Copper Iodide | -78 | 50 |
| 4 | None | -105 | 69 |
| 5 | None | 0 | 56 |
Stereoselective Synthesis and Isomer Control
The insecticidal efficacy of pyrethroids derived from this compound is highly dependent on their stereochemistry. The trans-isomers are generally more active against insects and less toxic to mammals than their cis-counterparts. Furthermore, the (1R)-configuration is typically the most potent. Therefore, synthetic strategies that can selectively produce the desired (1R)-trans isomer are of paramount importance.
trans-Isomer Enrichment Strategies
Several strategies have been developed to enrich the highly desirable trans-isomer of this compound. Synthetically, the cyclopropanation reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene can be influenced by the catalytic system to favor the formation of trans-isomers over cis-isomers. nih.gov The aforementioned synthesis using chiral sulfoxides is inherently diastereoselective, leading to a trans-cyclopropane precursor.
Biocatalytic methods offer a powerful alternative for isomer enrichment. Specific enzymes can selectively hydrolyze one stereoisomer from a racemic mixture, leaving the other enriched. An esterase from the bacterium Arthrobacter globiformis SC-6-98-28 has been identified to stereoselectively hydrolyze (+)-trans-ethyl chrysanthemate. asm.org Similarly, enzymes from animal sources have been shown to selectively process chrysanthemate esters. google.com For example, liver acetone (B3395972) powders from various animals can hydrolyze the l-trans isomer from a racemic mixture, thereby enriching the d-trans isomer. google.com
Production of Optically Pure Stereoisomers
Achieving high optical purity is the ultimate goal of stereoselective synthesis. The chiral sulfoxide method is notable for producing the cyclopropanecarboxylate as a single diastereomer, which can then be converted into an optically pure (1R)-trans precursor. rsc.org
Enzymatic resolution is a highly effective technique for producing optically pure isomers. By overexpressing the gene for the selective esterase from Arthrobacter globiformis in E. coli, researchers were able to achieve large-scale production of (+)-trans-chrysanthemic acid with 100% optical purity. asm.org The hydrolysis was efficient even at high substrate concentrations when the product was continuously removed. asm.org Different enzyme sources exhibit varying degrees of selectivity, as demonstrated by the hydrolysis of this compound using liver acetone powders. google.com
Table 2: Stereoselective Hydrolysis of this compound by Liver Acetone Powders This interactive table shows the percentage of the remaining trans-acid that is the l-isomer after hydrolysis of a racemic mixture for 24 hours, indicating the selective removal of one enantiomer. google.com
| Enzyme Source | Remaining trans-Acid is l-isomer (%) |
| Horse | 86.8 |
| Rabbit | 69.2 |
| Pigeon | 65.4 |
| Cat | 60.0 |
| Seal | 47.8 |
Derivatization and Functionalization of the Chrysanthemate Skeleton
The chrysanthemate skeleton possesses several reactive sites that allow for diverse functionalization, including the ester group, the cyclopropane ring, and the isobutenyl side chain. unamur.be The reactivity of these sites is largely independent, enabling selective chemical transformations. unamur.be A key derivatization is the cleavage of the carbon-carbon double bond in the isobutenyl moiety. unamur.be Reductive ozonolysis of alkyl chrysanthemates is a widely used method to produce alkyl hemicaronates (also known as hemicaronic aldehydes). unamur.be This transformation is crucial for the synthesis of modified pyrethroids where the original side chain is replaced with other functional groups. unamur.be
Analog Synthesis and Structural Modifications
The synthesis of this compound analogs is a cornerstone of developing new pyrethroid insecticides with improved properties. guangchenchem.com Significant structural modifications often target the isobutenyl side chain. For instance, the synthesis of potent insecticides like cypermethrin (B145020) and deltamethrin (B41696) requires the replacement of the two vinylic methyl groups on the side chain with halogen atoms, typically chlorine or bromine. nih.govunamur.be This is often achieved via multi-step sequences starting from the hemicaronic aldehyde intermediate obtained through ozonolysis. unamur.be These modifications demonstrate the versatility of the chrysanthemate structure as a scaffold for creating a wide array of commercially important pyrethroid pesticides, including permethrin (B1679614) and allethrin. nih.govguangchenchem.com
Enzymatic and Biocatalytic Approaches Involving Ethyl Chrysanthemate
Microbial Stereoselective Hydrolysis of Ethyl Chrysanthemate
The stereoselective hydrolysis of racemic this compound using microorganisms is a key biocatalytic approach to produce optically pure chrysanthemic acid. tandfonline.comoup.com This process leverages the ability of certain microbial enzymes to selectively act on one specific stereoisomer within a mixture. The primary target of this resolution is (+)-trans-chrysanthemic acid, the crucial acidic component of pyrethrins (B594832), which are naturally occurring insecticidal compounds found in pyrethrum flowers. tandfonline.com While chemical resolution methods exist, biocatalysis provides a highly specific and efficient route. tandfonline.com
To identify effective biocatalysts, extensive screening of microorganisms is conducted. In one study, over 228 microbial strains from culture collections were examined for their ability to hydrolyze (±)-cis,trans-ethyl chrysanthemate, with 31 strains demonstrating hydrolytic capability. tandfonline.comoup.com Among these, Arthrobacter globiformis IFO-12958 was identified as a particularly effective strain, capable of hydrolyzing the (+)-trans-ester with strict stereoselectivity to yield optically pure (+)-trans-chrysanthemic acid. tandfonline.comoup.com Another notable microorganism, Alcaligenes sp. NBRC 14130, was also found to hydrolyze a mixture of (±)-trans- and (±)-cis ethyl chrysanthemates to produce (1R,3R)-(+)-trans-chrysanthemic acid. nih.gov
The esterase from A. globiformis was purified and found to be a cytoplasmic enzyme with an apparent molecular weight of 43,000 on SDS-polyacrylamide gel electrophoresis. tandfonline.com The esterase purified from Alcaligenes sp. NBRC 14130 was also characterized, showing hydrolytic activity for various short-chain fatty acid esters in addition to this compound. nih.gov
Below is a table summarizing the hydrolytic ability of several screened microorganisms.
| Strain | Hydrolysis Degree (%) | Isomer Ratio of Produced Acid (+)-trans / (-)-trans / (+)-cis / (-)-cis |
| Arthrobacter globiformis IFO-12958 | 4.0 | 100 / 0 / 0 / 0 |
| Arthrobacter paraffineus ATCC-15591 | 3.3 | 0 / 100 / 0 / 0 |
| Arthrobacter sp. ATCC-21908 | 2.4 | 91 / 6 / 1.5 / 1.5 |
| Candida humicola IFO-0760 | 2.1 | 100 / 0 / 0 / 0 |
| Thermomyces lanuginosus IFO-9863 | 3.4 | 100 / 0 / 0 / 0 |
| Data sourced from Mitsuda et al. tandfonline.com |
To improve the yield and efficiency of the biocatalytic process, gene cloning and overexpression techniques have been employed. The gene encoding the novel esterase from Arthrobacter globiformis SC-6-98-28, a mutant strain with enhanced activity, was successfully cloned and overexpressed in Escherichia coli. nih.govnih.gov This genetic engineering approach led to a significant increase in enzyme production. The cellular content of the active esterase reached 33% of the total soluble protein in the recombinant E. coli cells. nih.govresearchgate.net Consequently, the hydrolytic activity of the recombinant E. coli for this compound was approximately 2,500-fold higher than that of the original A. globiformis cells. nih.govresearchgate.net High-density cell cultivation of the recombinant strain could produce the enzyme up to 5.6 g/liter of culture. nih.gov
Optimizing reaction conditions is crucial for maximizing the efficiency of the enzymatic hydrolysis. For the esterase from A. globiformis, the optimal conditions for the hydrolysis of this compound were determined to be a pH of 10.0 and a temperature of 55°C. tandfonline.comoup.com Further studies with the purified enzyme from the mutant strain SC-6-98-28 identified the optimum conditions as pH 10.0 and a temperature of 45°C. tandfonline.com The process involves maintaining the pH of the reaction mixture, often with NaOH, as the hydrolysis proceeds. tandfonline.com Optimization strategies, such as those used in response surface methodology (RSM), consider factors like temperature, pH, and enzyme concentration to maximize product yield and degree of hydrolysis. cabidigitallibrary.org
| Parameter | Optimal Value (A. globiformis IFO-12958) | Optimal Value (Purified Esterase from SC-6-98-28) |
| pH | 10.0 | 10.0 |
| Temperature | 55°C | 45°C |
| Data sourced from Mitsuda et al. tandfonline.comoup.com and Nishizawa et al. tandfonline.com |
A major advantage of using biocatalytic hydrolysis is the exceptional stereoisomeric purity of the product. The hydrolysis of (±)-cis,trans-ethyl chrysanthemate by the esterase from A. globiformis and its recombinant version in E. coli yields (+)-trans-chrysanthemic acid with 100% optical purity. tandfonline.comnih.gov The reaction is highly selective for the (+)-trans (1R,3R) stereoisomer. nih.gov
Conversion efficiency is also a key metric. Using the purified esterase from A. globiformis, the conversion rate reached 77% after 24 hours of incubation. tandfonline.com The esterase from Alcaligenes sp. NBRC 14130 achieved a 37% molar conversion of ethyl (+)-trans chrysanthemate from a mixture containing all four stereoisomers. nih.gov The recombinant E. coli cells demonstrated efficient hydrolysis even at high substrate concentrations up to 40%, particularly when the product was removed via ultrafiltration during the reaction. nih.gov
Correlation of Esterase Function with Substrate Hydrolysis
The function of these specialized esterases is directly linked to their structure and amino acid composition. The amino acid sequence of the esterase from A. globiformis was found to be similar to several class C beta-lactamases and other hydrolases. nih.gov This comparison suggested that a Ser-X-X-Lys motif is located at the active site of the enzyme. nih.gov The activity of the purified esterase was inhibited by reagents like diisopropyl fluorophosphate (B79755) and phenylmethylsulfonyl fluoride, which are known to target serine residues in enzyme active sites. tandfonline.com
Interestingly, the esterase from Alcaligenes sp. NBRC 14130, while also producing (+)-trans-chrysanthemic acid, shows significant differences in its amino acid sequence and catalytic motif when compared to the A. globiformis esterase. nih.govresearchgate.net The amino acid sequence of the Alcaligenes esterase is identical to that of Arthrobacter 6-aminohexanoate-cyclic dimer (6-AHCD) hydrolase and contains a Gly-X-Ser-X-Gly consensus motif with serine and lysine (B10760008) residues at the catalytic site. nih.gov This demonstrates that different enzymes can evolve to perform the same highly selective transformation. The Alcaligenes enzyme also showed activity on other substrates, including various short-chain fatty acid esters and amides, indicating a degree of substrate promiscuity. nih.govresearchgate.net
Application of Biocatalysis in Chiral Intermediate Production
Biocatalysis is an increasingly vital tool for the industrial production of chiral intermediates, which are essential building blocks for pharmaceuticals and agrochemicals. nih.govnumberanalytics.com The stereoselective synthesis of (+)-trans-chrysanthemic acid from this compound is a prime example of this application. tandfonline.com This chiral acid is a critical component for manufacturing various synthetic pyrethroid insecticides. tandfonline.com The use of enzymes, or whole-cell biocatalysts, provides a green and highly efficient method for producing these valuable single-enantiomer compounds. nih.govmdpi.com The advantages include high selectivity, mild reaction conditions, and biodegradability of the catalyst, which align with the principles of green chemistry. nih.govmdpi.com The successful industrial application of biocatalysis is demonstrated by the production of intermediates for drugs like pregabalin, showcasing the potential for scalable and sustainable manufacturing processes. nih.govnih.gov The development of robust biocatalysts, such as the overexpressed chrysanthemate esterase, is a key driver for expanding the use of enzymatic methods in producing fine chemicals. nih.govmdpi.com
Structure Activity Relationship Sar Studies
SAR in Pyrethroid Insecticides Derived from Chrysanthemates
The insecticidal activity of pyrethroids is intricately linked to the chemical structures of both the acid and alcohol components of the ester. nih.gov Natural pyrethrins (B594832), the blueprint for synthetic pyrethroids, are esters of chrysanthemic acid or pyrethric acid. nih.gov Early synthetic pyrethroids, such as allethrin, were developed by esterifying chrysanthemic acid with various alcohols. arkat-usa.org
Systematic modifications of the chrysanthemate structure have led to the development of highly potent and photostable insecticides. A pivotal discovery was the replacement of the isobutenyl group of chrysanthemic acid with dihalovinyl groups, which led to the creation of compounds like permethrin (B1679614) and cypermethrin (B145020). nih.gov These second-generation pyrethroids exhibit enhanced stability in light and air, a significant improvement over the natural pyrethrins and early synthetics. nih.govnih.gov Further modifications, such as the introduction of an α-cyano group on the alcohol moiety (e.g., in cypermethrin and deltamethrin), were found to substantially increase insecticidal potency. nih.govnih.gov
Table 1: Evolution of Pyrethroids from Chrysanthemate Structures
| Compound | Acid Moiety | Key Structural Modification (from natural pyrethrins) | Resulting Property |
|---|---|---|---|
| Pyrethrin I | Chrysanthemic Acid | Natural baseline structure | Potent but photolabile |
| Resmethrin | Chrysanthemic Acid | Modification of the alcohol moiety | Higher insecticidal activity than natural pyrethrins |
| Permethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Replacement of isobutenyl group with a dichlorovinyl group | Increased photostability. nih.gov |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Addition of an α-cyano group to the alcohol moiety | Enhanced insecticidal potency. nih.govnih.gov |
| Deltamethrin (B41696) | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Replacement with a dibromovinyl group and use of a single, highly active stereoisomer | Very high potency and good stability |
Impact of Stereochemistry on Biological Activity
The biological activity of chrysanthemate esters and their pyrethroid derivatives is highly dependent on their stereochemistry. Chrysanthemic acid has two chiral centers in its cyclopropane (B1198618) ring, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are also referred to as (+)-trans, (-)-trans, (+)-cis, and (-)-cis isomers, respectively.
It has been consistently shown that the insecticidal activity resides primarily in the esters derived from the (1R)-isomers of chrysanthemic acid. researchgate.net The natural and most active form of chrysanthemic acid found in pyrethrin I is the (+)-trans or (1R,3R)-isomer. nih.gov Esters derived from the (1S) configuration generally show significantly lower insecticidal activity. The geometric isomerism (cis/trans) at the cyclopropane ring also plays a critical role. For many pyrethroids, the trans-isomers are more active than their cis counterparts. However, for some compounds, the cis-isomers exhibit greater potency. researchgate.net
The development of synthetic methods to selectively produce the most active isomer has been a major goal in pyrethroid chemistry. Deltamethrin is a notable example of a commercial pyrethroid that is produced as a single, highly active stereoisomer, which maximizes its efficacy. nih.gov
Table 2: Influence of Chrysanthemic Acid Stereoisomers on Insecticidal Activity
| Isomer Configuration | Common Name | General Insecticidal Activity |
|---|---|---|
| (1R,3R) | (+)-trans | High (The most active isomer for natural pyrethrins). researchgate.net |
| (1S,3S) | (-)-trans | Low to negligible |
| (1R,3S) | (+)-cis | Activity varies; can be high for certain synthetic pyrethroids |
| (1S,3R) | (-)-cis | Low to negligible |
Correlation of Structural Fragments with Functional Outcomes
The Cyclopropane Ring: This strained three-membered ring is a cornerstone of the chrysanthemate structure and is essential for insecticidal activity. Its rigid nature helps to hold the other substituents in a specific spatial orientation required for binding to the target sodium channel.
The Gem-Dimethyl Group: The two methyl groups attached to the C2 position of the cyclopropane ring are considered important for activity. Modifying or removing them generally leads to a significant loss of insecticidal efficacy.
The Side Chain at C3 (Isobutenyl Group): In ethyl chrysanthemate, this is a 2-methyl-1-propenyl group. As discussed, this fragment is a key site for modification. Its oxidation is a metabolic pathway in insects, and its replacement with more stable groups (like dichlorovinyl or dibromovinyl) was a breakthrough that led to photostable pyrethroids. nih.govtaylorandfrancis.com
The Ester Linkage: The ester functional group is another critical element. It serves as the connection between the acid and alcohol parts and is a primary target for hydrolytic enzymes (esterases) in both insects and mammals. The rapid hydrolysis of the ester bond in mammals is a major reason for the selective toxicity of pyrethroids, as it leads to their detoxification. arkat-usa.orgnih.gov In insects, resistance can develop through increased esterase activity, which breaks down the insecticide before it can reach its target.
Advanced Analytical Methodologies for Ethyl Chrysanthemate Research
Chromatographic Techniques for Isomer Analysis
The separation of ethyl chrysanthemate's stereoisomers (enantiomers and diastereomers) is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. jasco-global.comjasco-global.com
Research into the separation of the parent chrysanthemic acid and related pyrethroid structures provides a strong basis for the analysis of its ethyl ester. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated outstanding molecular recognition capabilities for closely related isomeric molecules. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector of the stationary phase, leading to different retention times.
Similarly, cyclodextrin-based columns, such as permethyl monoamino β-cyclodextrin selectors, have been successfully used to separate the enantiomers and diastereomers of pyrethroic acids. researchgate.net The choice of mobile phase is also critical; for instance, the pH of the mobile phase can significantly affect the elution sequence of cis- and trans-isomers on certain columns. nih.gov
For detection, HPLC and SFC systems are often coupled with various detectors. A UV detector is standard, but for more definitive chiral analysis, a circular dichroism (CD) detector is invaluable as it can selectively identify the polarity of each enantiomer. jasco-global.com Coupling with a mass spectrometer (MS) provides mass-to-charge ratio information, confirming the identity of the eluting isomers and distinguishing them from any impurities. jasco-global.comjasco-global.com
| Technique | Chiral Stationary Phase (CSP) Type | Common Mobile Phases | Detectors | Reference |
|---|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., CHIRALPAK AS-H) | n-Hexane/Ethanol (B145695) | UV, CD, MS | jasco-global.com |
| SFC | Polysaccharide-based (e.g., CHIRALPAK AS-H) | CO2/Ethanol | UV, CD, MS | jasco-global.com |
| HPLC | Cyclodextrin-based (e.g., PMMAbCD) | Not specified | Not specified | researchgate.net |
| CE | Cyclodextrin selectors (in buffer) | Aqueous buffers | UV | nih.gov |
Spectroscopic Characterization Techniques (e.g., FT-IR, Raman)
Spectroscopic techniques are vital for the structural elucidation and identification of this compound. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary vibrational spectroscopy methods that provide a molecular fingerprint of the compound.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its functional groups. The resulting spectrum shows characteristic absorption bands corresponding to specific bonds, such as the C=O stretch of the ester group, C-O stretches, and various C-H vibrations within the cyclopropane (B1198618) ring and alkenyl group. jru-b.com FT-Raman spectroscopy involves inelastic scattering of laser light, providing information on the vibrational modes of the molecule. epequip.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum. walshmedicalmedia.com
The analysis is often enhanced by theoretical calculations using methods like Density Functional Theory (DFT). walshmedicalmedia.com By computing the theoretical vibrational frequencies and intensities, a more accurate assignment of the experimental bands observed in the FT-IR and FT-Raman spectra can be achieved. walshmedicalmedia.com
| Technique | Method | Instrumentation Example | Data Source | Reference |
|---|---|---|---|---|
| FT-IR | Neat | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. | nih.gov |
| ATR-IR | ATR-Neat (DuraSamplIR II) | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. | nih.gov |
| Vapor Phase IR | Vapor Phase | DIGILAB FTS-14 | NIST Mass Spectrometry Data Center | nih.govnist.gov |
| FT-Raman | FT-Raman | Bruker MultiRAM FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. | nih.gov |
Microscopic Analysis in Polymer Applications (e.g., SEM for MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. In the context of this compound, MIPs can be created to selectively bind this compound, making them useful for separation, extraction, or sensing applications. Scanning Electron Microscopy (SEM) is a critical tool for characterizing the physical morphology of these polymers. researchgate.netunimelb.edu.au
The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. The performance of these MIPs is highly dependent on their physical structure.
SEM provides high-resolution images of the polymer's surface topography. This analysis is crucial for evaluating key morphological features such as:
Surface Area and Porosity: The technique allows for the visualization of the porous structure of the MIPs. A high surface area and well-defined pores are generally desirable for ensuring the accessibility of the binding sites to the target molecule.
Polymer Integrity: Micrographs can confirm whether the polymer block is structurally sound or if fractures and aggregates are present, which can impact performance. researchgate.net
By examining the surface morphology, researchers can optimize the polymerization conditions (e.g., choice of monomer, cross-linker, and porogen) to produce MIPs with the ideal structure for selectively recognizing and binding this compound. unimelb.edu.au
Development of Detection and Quantification Methods
The development of reliable and sensitive methods for the detection and quantification of this compound is essential for process monitoring, environmental analysis, and quality control. Chromatographic methods are at the forefront of these quantitative applications.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors are standard platforms for these analyses. nih.govresearchgate.net These techniques allow for the separation of this compound from a complex matrix, followed by its specific detection and quantification. For instance, a method for the determination of chrysanthemic acid and its ethyl ester in workplace air has been reported, highlighting the application of such techniques in occupational safety monitoring. chemsrc.com
Applications and Translational Research Contexts of Ethyl Chrysanthemate
Role as an Intermediate in Pyrethroid Synthesis
Ethyl chrysanthemate serves as a crucial intermediate in the synthesis of pyrethroid insecticides. guangchenchem.commdpi.com Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of pyrethrin, a natural compound found in chrysanthemum flowers. arkat-usa.org Chrysanthemic acid and its esters, like this compound, form the acidic component of these insecticidal esters. google.com
The synthesis of pyrethroids often involves the esterification of chrysanthemic acid or its derivatives with an appropriate alcohol. arkat-usa.org this compound is specifically used to produce a variety of pyrethroids for pest control in agriculture and public health. guangchenchem.com Examples of pyrethroids synthesized from this intermediate include allethrin, permethrin (B1679614), prallethrin, and phenothrin. mdpi.comguangchenchem.com The dimethylhexadiene (B12642583) route is a widely adopted industrial process for synthesizing this compound due to its cost-effectiveness and the availability of raw materials. mdpi.com This process involves the cyclopropanation reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene (B125384). mdpi.com
| Pyrethroid Insecticide | Synthesized from this compound Intermediate |
| Allethrin | Yes |
| Permethrin | Yes |
| Prallethrin | Yes |
| Phenothrin | Yes |
| Cypermethrin (B145020) | Related chlorine/bromine substituted compounds are synthesized from this compound. mdpi.com |
| Deltamethrin (B41696) | Related chlorine/bromine substituted compounds are synthesized from this compound. mdpi.com |
| Bifenthrin | Related chlorine/bromine substituted compounds are synthesized from this compound. mdpi.com |
Utilization in Molecularly Imprinted Polymers (MIPs) for Pesticide Analysis
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.govnih.gov This technology offers a highly selective and sensitive approach for detecting trace levels of analytes, such as pesticide residues in environmental and food samples. nih.govnih.gov The polymers are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (the analyte of interest). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functional group orientation to the target molecule. nih.gov
Given that this compound is a fundamental building block for numerous pyrethroid pesticides, MIPs designed for the detection of these pesticides are a relevant application. mdpi.comnih.gov By using a specific pyrethroid as a template, MIPs can be created to selectively extract and concentrate that pesticide from complex matrices, facilitating its analysis. nih.gov This technology is valued for its robustness, thermal and chemical stability, and reusability in analytical chemistry. nih.gov
Research into Allelochemical Properties and Attractant Applications
This compound is identified as an allelochemical compound. medchemexpress.com Allelochemicals are secondary metabolites produced by plants that can influence the growth, survival, and reproduction of other organisms. researchgate.net These compounds can have inhibitory or stimulatory effects. researchgate.net
In the context of its practical applications, this compound has been utilized as an attractant, particularly for flies. medchemexpress.com This suggests its potential use in integrated pest management strategies, where it could be incorporated into traps or baits to lure and control specific insect populations.
Investigation in Biodiesel Production as a Fatty Acid Monoalkyl Ester
Research has explored the role of this compound in the context of biodiesel production. guangchenchem.com It is classified as a long-chain fatty acid monoalkyl ester, which is a primary component of biodiesel. guangchenchem.com Biodiesel is typically produced through the transesterification of vegetable oils or animal fats with a short-chain alcohol, such as methanol (B129727) or ethanol (B145695). guangchenchem.combiodieseleducation.org
When ethanol is used in this process (a practice known as ethanolysis), the resulting fatty acid ethyl esters (FAEEs) constitute the biodiesel. cirad.fr The use of bioethanol, derived from renewable agricultural sources, is of increasing interest as it is less toxic than methanol and supports greater energy independence. cirad.fr this compound's identity as an ethyl ester aligns with the chemical nature of biodiesel derived from ethanol, and it has been noted as a component of biodiesel. guangchenchem.com This positions it within the broader category of compounds investigated for sustainable energy applications. guangchenchem.com
Exploration in Fragrance Chemistry as an Ester Monomer
In the field of fragrance chemistry, this compound is utilized as an ester monomer. guangchenchem.com It is valued for its pleasant, fruity aroma, often described as having herbal notes. guangchenchem.comguangchenchem.com This characteristic makes it a useful ingredient in the formulation of various fruit-like scents. guangchenchem.com
As a fragrance component, it can be incorporated into a wide range of products, including food, beverages, and daily chemical products, to impart or enhance their aroma. guangchenchem.com Its application in this sector leverages its ability to provide a rich and authentic flavor experience. guangchenchem.com
| Fragrance Profile of this compound | Applications |
| Pleasant, fruity, herbal aroma guangchenchem.comguangchenchem.com | Food flavorings guangchenchem.com |
| Beverage flavorings guangchenchem.com | |
| Daily chemical products (e.g., soaps, detergents) guangchenchem.com | |
| Pharmaceutical industries (as a flavoring agent) guangchenchem.com |
Potential as a Precursor in Pharmaceutical Synthesis
This compound has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. guidechem.com Notably, it serves as a precursor in the production of a novel drug designed to target the replication site of the hepatitis C virus (HCV). guidechem.com This application underscores its importance beyond the agrochemical and fragrance industries, highlighting its potential in medicinal chemistry for the development of new therapeutic agents. guidechem.com
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches and Catalyst Development
The industrial synthesis of ethyl chrysanthemate is continuously evolving to improve efficiency, reduce costs, and increase safety. A predominant method is the dimethylhexadiene (B12642583) route, where ethyl diazoacetate reacts with 2,5-dimethyl-2,4-hexadiene (B125384) in a cyclopropanation reaction. mdpi.comresearchgate.net However, this process faces challenges, including the instability of ethyl diazoacetate, which can lead to low yields and the formation of by-products like diethyl fumarate (B1241708) and diethyl maleate. mdpi.com
To overcome these limitations, research is focused on advanced catalyst development. One area of investigation involves using micro-flow platforms to study the kinetic characteristics of the reaction, employing catalysts like a copper stearate (B1226849) and phenylhydrazine (B124118) complex. mdpi.comnih.gov This approach allows for better control and understanding of the reaction mechanism, paving the way for process optimization. documentsdelivered.com Another novel strategy is the use of a Beta/CuCl nanomolecular sieve catalyst. google.com This catalyst provides an acidic environment and active sites that promote the reaction, stabilize intermediates, and allow for lower reaction temperatures. google.com A key advantage of such solid catalysts is their ability to be recovered and reused, which reduces environmental pollution and production costs. google.comprepchem.com Researchers also continue to explore alternative stereospecific routes, such as those utilizing carbonyl-stabilized sulphuranes, which can offer operational advantages with simple reagents. tandfonline.com
| Catalyst System | Key Advantages | Research Focus |
| Copper Stearate/Phenylhydrazine | Allows for detailed kinetic modeling in micro-flow systems. mdpi.comnih.gov | Process optimization and developing efficient conversion processes. documentsdelivered.com |
| Beta/CuCl Nanomolecular Sieve | High yield (>98%), recoverable, reduces reaction temperature. google.com | Improving yield and quality for the insecticide and pharmaceutical industries. google.com |
| Carbonyl Stabilized Sulphuranes | Stereospecific route using simple reagents. tandfonline.com | Offering operational advantages over other industrial methods. tandfonline.com |
Engineering of Biocatalytic Systems for Enhanced Stereoselectivity
The insecticidal efficacy of pyrethroids derived from this compound is highly dependent on their stereochemistry. Therefore, producing specific stereoisomers is a major goal. Biocatalysis, which uses enzymes for organic synthesis, has emerged as a powerful tool to achieve high selectivity in an environmentally benign manner. researchgate.net
Future research is centered on enzyme engineering to create biocatalysts with desired properties. asrb.org.innih.gov This involves modifying existing enzymes, such as esterases, or designing new ones to selectively synthesize or resolve chrysanthemate esters with high precision. nih.govresearchgate.net Techniques like directed evolution and site-directed mutagenesis can be used to alter the active sites of enzymes, enabling them to accept specific substrates and produce new products. nih.gov The goal is to develop robust enzymatic cascades that can synthesize complex molecules with incredible selectivity and yield, moving beyond natural enzymes which are often insufficient for industrial-scale synthesis of synthetic molecules like pyrethroid precursors. researchgate.net This approach is seen as a transformative technology that can set new standards for green and sustainable chemistry. researchgate.net
Advanced SAR Modeling and Computational Chemistry
Computational chemistry has become a revolutionary tool in the design and discovery of new pesticides. jrfglobal.com For derivatives of this compound, advanced modeling techniques are crucial for expediting the development of more effective and safer pyrethroids. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of novel molecules before they are synthesized in a lab. jrfglobal.comresearchgate.net
Molecular docking and molecular dynamics simulations allow researchers to study the interactions between pyrethroid molecules and their target sites, such as voltage-gated sodium channels in insects, at an atomic level. jrfglobal.comnih.gov This provides valuable insights into the structural requirements for high insecticidal activity. For example, computational studies can help design a molecularly imprinted polymer (MIP) for the selective extraction of a specific pyrethroid by identifying the optimal functional monomer and solvent conditions, thereby avoiding wasted lab resources. researchgate.net These in silico methods are essential for understanding mechanisms of insecticide resistance and for rationally designing new compounds that can overcome these challenges. jrfglobal.com
Development of High-Throughput Analytical Platforms
The need to monitor for this compound and its resulting pyrethroid insecticides in agricultural products and the environment drives the development of faster and more sensitive analytical methods. cdc.govnih.gov Traditional analytical methods are often based on gas chromatography (GC) combined with detectors like an electron capture detector (ECD). cdc.gov However, the trend in recent years is a move toward more definitive and sensitive platforms based on mass spectrometry (MS). nih.gov
Modern high-throughput platforms often utilize GC or high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (GC-MS/MS or LC-MS/MS). nih.govusgs.gov These techniques offer high selectivity and can achieve very low detection limits, in the parts per billion (ppb) or even nanograms per liter (ng/L) range. cdc.govcaltestlabs.com To improve sample processing, innovations include the use of solid-phase extraction (SPE) for sample cleanup and concentration, which is less time-consuming than traditional liquid-liquid extractions. cdc.govcaltestlabs.com The development of methods that can simultaneously determine multiple pyrethroids and related compounds in a single, rapid analysis (e.g., under 7 minutes) is a key goal for improving efficiency in food safety and environmental monitoring. nih.gov
| Analytical Technique | Common Use | Advantages |
| GC-MS / GC-MS/MS | Analysis of pyrethroids in water, sediment, and food. nih.govusgs.gov | High confidence in analyte identification; can achieve very low detection limits. usgs.govcaltestlabs.com |
| LC-MS/MS | Analysis in animal feeds and foods of animal origin. nih.govnih.gov | Shorter chromatographic run times; can handle more crudely prepared extracts. nih.gov |
| Solid-Phase Extraction (SPE) | Sample preparation and cleanup. cdc.gov | Rapid isolation of analytes, reduces solvent use compared to liquid extraction. cdc.govcaltestlabs.com |
Exploration of New Application Domains
While this compound is primarily an intermediate for insecticides, its unique properties open doors to other potential applications. Research has shown that as an aromatic ester, it possesses a pleasant, fruity aroma. guangchenchem.com This characteristic makes it suitable for use as a flavoring substance in the food and beverage industry and as a fragrance component in daily chemical products like cosmetics and personal care items. guangchenchem.com
In cosmetics, it is used in products like lipstick and foundation to improve smoothness and consistency, making them easier to apply and longer-lasting. guangchenchem.com The flower from which its parent compound, chrysanthemic acid, derives its name—the chrysanthemum—has a long history in traditional medicine and is known to be rich in various bioactive phytochemicals, including phenolics and flavonoids. nih.govnih.gov This suggests that derivatives of chrysanthemic acid could be explored for a wider range of biological activities, such as antimicrobial or anti-inflammatory properties, potentially creating new avenues in the pharmaceutical or nutraceutical fields. nih.govnih.gov
Sustainable and Green Chemistry Aspects in Production
Applying the principles of green chemistry to the production of this compound is a major focus of emerging research. The goal is to develop more sustainable and environmentally responsible manufacturing processes. A key strategy is the use of bio-based feedstocks instead of traditional fossil fuels. viridischemical.com For example, processes are being developed to produce related chemicals like ethyl acetate (B1210297) from renewable bioethanol derived from corn. viridischemical.comchemistryforsustainability.org
Another central tenet of green chemistry is the use of recoverable and reusable catalysts, such as the Beta/CuCl nanomolecular sieve, which minimizes waste and reduces the need for harsh chemicals. google.com Developing more atom-economical synthetic routes, where a higher percentage of starting materials are incorporated into the final product, is also a priority. mdpi.com By focusing on renewable raw materials, reducing energy consumption, and minimizing the generation of hazardous substances, the chemical industry aims to significantly lower the environmental footprint associated with this compound production. viridischemical.comchemistryforsustainability.org
Q & A
Q. What are the primary synthetic routes for ethyl chrysanthemate, and how do their methodologies differ in terms of stereochemical outcomes and safety considerations?
this compound is synthesized via two main routes:
- Diazo Route (Staudinger-Sumitomo method) : Involves cyclopropanation of 2,5-dimethylhexadiene with diazoacetates (e.g., ethyl diazoacetate) using metal catalysts (Cu, Rh, or Pd salts). This method produces a racemic trans/cis mixture (60:40 to 70:30) and is industrially favored for high yields but requires careful handling due to explosive diazo intermediates .
- Sulfone Route : Uses methyl/ethyl senecioate and metalated 3-methyl-2-butenyl arylsulfones in polar solvents. This method yields exclusively the trans-stereoisomer but generates heavy metal sulfinate byproducts. It is less hazardous but less scalable . Methodological Insight: Researchers must prioritize stereochemical goals (cis/trans ratio) and safety protocols when selecting a route.
Q. How can researchers address challenges in stereochemical control during this compound synthesis?
The diazo route inherently produces mixed stereoisomers, necessitating post-synthesis separation via fractional distillation or chromatography. Advanced techniques like chiral stationary phase GC or HPLC can resolve enantiomers . For trans-selective synthesis, the sulfone route is preferable but limited to trans-isomer production .
Q. What analytical methods are recommended for characterizing this compound and its stereoisomers?
Q. What role does this compound play in pyrethroid insecticide development?
As a key intermediate, its ester group facilitates derivatization into pyrethroids (e.g., permethrin). The cyclopropane structure is critical for insecticidal activity, mimicking natural pyrethrins .
Advanced Research Questions
Q. How can the diazo route be optimized to improve stereocontrol and reduce safety risks?
- Catalyst Selection : Rhodium catalysts (e.g., Rh₂(OAc)₄) enhance stereoselectivity vs. traditional copper .
- Microreactor Technology : Minimizes explosion risks by controlling diazo decomposition in continuous flow systems .
- Solvent Systems : Use of ionic liquids or micellar media (e.g., PTS/water) improves reaction efficiency and safety .
Q. How should researchers resolve contradictions in isomerization data, such as erratic yields during this compound derivatization?
Contradictions arise from variable starting material purity (e.g., trans/cis ratios) and reaction conditions. Solutions include:
- Pre-Reaction Analysis : Quantify stereoisomer ratios via GC before derivatization .
- Epimerization Studies : Use KO-t-Bu in i-BuOH to equilibrate isomers and standardize inputs .
Q. What novel methodologies enable structural modification of this compound for bioactive analog development?
Q. What are the ecological implications of using this compound as an insect attractant in field studies?
In pest management, this compound traps attract beetles (e.g., coconut pests), enabling viral pathogen dissemination. Researchers must:
- Validate Attractant Specificity : Avoid non-target species interference via dose-response assays .
- Monitor Resistance : Track behavioral changes in insect populations over time using mark-release-recapture methods .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
